2-Cyclohexen-1-one, 3-propoxy-
Description
Significance of α,β-Unsaturated Carbonyl Systems in Chemical Transformations
α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This arrangement results in a unique electronic distribution, rendering them electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This dual reactivity allows for a wide range of chemical transformations, making them key building blocks in organic chemistry. rsc.orgresearchgate.net
The reactivity of these systems, often termed vinylogous reactivity, makes them susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate or 1,4-addition. wikipedia.orgpressbooks.pub A prominent example of this is the Michael addition, a widely used reaction in commercial and laboratory synthesis. wikipedia.orgpressbooks.pub Furthermore, α,β-unsaturated carbonyls can undergo 1,2-addition at the carbonyl carbon, with the reaction pathway being influenced by the nature of the nucleophile. pressbooks.pub Strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles generally result in 1,4-addition. pressbooks.pub
These compounds are precursors in a variety of important reactions, including:
Nazarov cyclization wikipedia.org
Rauhut–Currier dimerization wikipedia.org
Enone–alkene cycloadditions under photochemical conditions wikipedia.org
Diels-Alder reactions, where they can act as dienophiles niscpr.res.in
The synthesis of α,β-unsaturated carbonyl compounds can be achieved through established methods like the aldol (B89426) reaction and the Perkin reaction, as well as through modern techniques such as catalytic carbonylation reactions. wikipedia.orgrsc.orgresearchgate.net
Overview of 3-Alkoxycyclohexenones as Strategic Synthetic Intermediates
Within the family of α,β-unsaturated systems, 3-alkoxy-2-cyclohexenones are of significant synthetic interest. niscpr.res.inresearchgate.net These compounds are typically derived from 1,3-cyclohexanedione (B196179). niscpr.res.inresearchgate.net Their multifaceted utility makes them valuable as synthons for a variety of chemical transformations. niscpr.res.in
The strategic importance of 3-alkoxycyclohexenones lies in their ability to be converted into other valuable compounds. For example, they are key precursors for the synthesis of 4-alkylated-2-cyclohexenones and various 3-substituted 2-cyclohexenones. niscpr.res.inresearchgate.net They are also employed in the synthesis of natural products and other complex molecules, such as terpenoids and the neurotrophic substance tricycloillicinone. niscpr.res.inresearchgate.net Furthermore, their role as dienophiles in Diels-Alder reactions allows for the construction of bicyclic systems like functionalized bicyclo[2.2.2]octenones. niscpr.res.inresearchgate.net The Stork-Danheiser kinetic alkylation procedure, which utilizes 3-ethoxy-2-cyclohexen-1-one (B1360012) for alkylation at the 6-position, has found extensive use in alicyclic synthesis. chemicalbook.com
Research Landscape of 2-Cyclohexen-1-one (B156087), 3-propoxy- and Related Congeners
The specific compound, 2-Cyclohexen-1-one, 3-propoxy-, is a member of the 3-alkoxycyclohexenone family. Research into this compound and its congeners has focused on their synthesis and application as intermediates.
Physicochemical Properties of 2-Cyclohexen-1-one, 3-propoxy-
| Property | Value | Source |
|---|---|---|
| CAS Number | 104808-17-5 | jst.go.jp |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| IUPAC Name | 3-propoxycyclohex-2-en-1-one | |
| SMILES | CCCOC1=CC(=O)CCC1 |
| InChI Key | YROZRZCRUGLQEF-UHFFFAOYSA-N | |
One documented synthetic route to 3-alkoxy-2-cyclohexenones, including the propoxy derivative, involves the one-pot cyclization of 5-hexynoic acid. beilstein-journals.org This method proceeds by converting the acid to its acyl chloride, followed by cyclization and nucleophilic substitution with the corresponding alcohol. Other synthetic strategies for 3-alkoxycyclohexenones include microwave-assisted reactions of 1,3-cyclohexanedione with various alcohols, which offer rapid and high-yield synthesis. niscpr.res.inresearchgate.net
Research on related congeners provides a broader context for the utility of this class of compounds. For example, 3-ethoxy-2-cyclohexenone is a well-studied intermediate used in the preparation of 2-cyclohexenone via reduction with lithium aluminum hydride. orgsyn.org It is also a precursor for synthesizing 3-alkyl- or aryl-2-cyclohexen-1-ones. chemicalbook.com Similarly, 3-isobutoxy-2-cyclohexenone can be used in the same preparation of 2-cyclohexenone. orgsyn.org The synthesis of other derivatives, such as 2-methyl-3-(2-methylpropoxy)-2-cyclohexen-1-one and 3-isopropoxycyclohex-2-en-1-one, has also been reported, highlighting the diverse range of structures accessible within this compound class. nih.govchemicalbook.comchemicalbook.com
Comparison of Selected 3-Alkoxycyclohexenones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 3-Methoxy-2-cyclohexen-1-one | C₇H₁₀O₂ | 126.15 | 16807-60-6 |
| 3-Ethoxy-2-cyclohexen-1-one | C₈H₁₂O₂ | 140.18 | 5323-87-5 |
| 2-Cyclohexen-1-one, 3-propoxy- | C₉H₁₄O₂ | 154.21 | 104808-17-5 |
| 3-Isopropoxycyclohex-2-en-1-one | C₉H₁₄O₂ | 154.21 | 58529-72-9 |
| 3-Butoxycyclohex-2-en-1-one | C₁₀H₁₆O₂ | 168.23 | 60921-82-6 |
Scope and Objectives of Academic Inquiry
The scope of this article is to provide a focused, scientific overview of the chemical compound 2-Cyclohexen-1-one, 3-propoxy-. The primary objective is to detail its chemical significance by situating it within the broader context of α,β-unsaturated carbonyl systems and the synthetically valuable class of 3-alkoxycyclohexenones. This inquiry aims to synthesize and present the current understanding of its properties, synthesis, and role as a strategic intermediate in organic chemistry, based on peer-reviewed research and established chemical literature. The article will adhere strictly to the outlined topics, providing a thorough and scientifically accurate account without delving into areas outside this defined scope.
Structure
2D Structure
3D Structure
Properties
CAS No. |
104808-17-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-propoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-6-11-9-5-3-4-8(10)7-9/h7H,2-6H2,1H3 |
InChI Key |
YROZRZCRUGLQEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=O)CCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexen 1 One, 3 Propoxy and Its Analogues
Established Routes to 3-Alkoxy-2-cyclohexen-1-ones
The synthesis of 3-alkoxy-2-cyclohexen-1-ones, including the specific 3-propoxy derivative, can be efficiently achieved by modifying pre-existing cyclic ketones. These methods leverage well-understood reactions to introduce the desired alkoxy functionality onto the cyclohexenone scaffold.
Functionalization of Cyclohexenone Scaffolds with Alkoxylating Agents
A primary route to 3-alkoxy-2-cyclohexen-1-ones involves the direct O-alkylation of 1,3-cyclohexanedione (B196179). This symmetrical diketone serves as a versatile starting material. The enolization of 1,3-cyclohexanedione creates a nucleophilic enolate that can react with an alkylating agent, such as a propyl halide or sulfate, to form the enol ether product. The reaction is typically conducted in the presence of a base to facilitate the formation of the enolate. This method is advantageous due to the commercial availability of 1,3-cyclohexanedione and the straightforward nature of the O-alkylation reaction. The choice of solvent and base can influence the ratio of O-alkylation to C-alkylation, making reaction optimization crucial for achieving high yields of the desired 3-alkoxy product. For instance, the reaction of 1,3-cyclohexanedione with ammonium (B1175870) acetate (B1210297) can yield 3-amino-2-cyclohexen-1-one, which can potentially be converted to the alkoxy derivative through subsequent reactions. chemicalbook.com
Another approach involves the dehydrogenation of a corresponding saturated cyclohexanone (B45756). Modern catalytic systems, particularly those based on palladium, have been developed for the aerobic dehydrogenation of cyclic ketones to their α,β-unsaturated counterparts. nih.govpkusz.edu.cn For example, a catalyst system of Pd(TFA)₂ in DMSO has been shown to convert cyclohexanone to 2-cyclohexen-1-one (B156087) in high yield. nih.gov By starting with a 3-propoxycyclohexanone, this method could provide a direct route to the target compound.
Derivatization from Suitable Precursors Bearing Enol Ether Moieties
Silyl (B83357) enol ethers are highly versatile precursors in organic synthesis for the formation of functionalized cyclohexenone systems. These compounds can act as dienes in cycloaddition reactions, such as the Diels-Alder reaction, to construct the cyclohexene (B86901) ring with the enol ether functionality already in place. For example, 1-amino-3-siloxy-1,3-butadienes react with various dienophiles like methyl acrylate (B77674) to produce functionalized silyl enol ethers of cyclohexanones. orgsyn.org Subsequent hydrolysis of the silyl enol ether and elimination of the amino group under acidic conditions can generate the corresponding α,β-unsaturated ketone, providing a complete cyclohexenone ring system. orgsyn.org The versatility of this approach allows for the introduction of various substituents onto the cyclohexenone ring depending on the choice of the diene and dienophile. orgsyn.org
The table below summarizes the outcomes of Diels-Alder reactions using an amino-siloxy diene precursor, which highlights the utility of enol ether derivatives in constructing complex cyclic systems. orgsyn.org
| Dienophile | Cycloadduct Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
|---|---|---|---|
| Methyl acrylate | Methyl 3-dimethylamino-1-tert-butyldimethylsiloxy-cyclohex-3-ene-1-carboxylate | 98 | Not Specified |
| Methacrolein | 4-Formyl-4-methyl-3-dimethylamino-1-tert-butyldimethylsiloxy-cyclohexene | 95 | High endo selectivity |
| N-Phenylmaleimide | N-Phenyl-3-dimethylamino-1-tert-butyldimethylsiloxy-cyclohex-3-ene-1,2-dicarboximide | 95 | High endo selectivity |
| Dimethyl maleate | Dimethyl 3-dimethylamino-1-tert-butyldimethylsiloxy-cyclohex-3-ene-1,2-dicarboxylate | 98 | Predominantly exo |
Palladium-Catalyzed Synthesis of β-Keto Enol Ethers via B(C₆F₅)₃-Catalysis
Palladium catalysis is a powerful tool for C–O bond formation, including the synthesis of enol ethers. While the direct palladium-catalyzed synthesis of 3-alkoxy-2-cyclohexen-1-ones is specific, the underlying principles apply broadly to the formation of β-keto enol ethers. Palladium(II)-catalyzed processes can mediate the dehydrosilylation of silyl enol ethers to form enones. nih.gov These reactions typically proceed through the formation of a Pd(II)-enolate, followed by β-hydride elimination. nih.gov
The role of a co-catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃, a strong Lewis acid, is well-established in activating substrates in various catalytic cycles, including transfer hydrogenations of ketones. acs.org In the context of β-keto enol ether synthesis, B(C₆F₅)₃ could potentially activate the ketone substrate or facilitate the key steps in the palladium catalytic cycle. While a specific, combined Pd/B(C₆F₅)₃ system for this exact synthesis is not prominently documented, the principles of Lewis acid co-catalysis in palladium-mediated reactions suggest a plausible, albeit specialized, synthetic route.
De Novo Construction of the 2-Cyclohexen-1-one Ring System with 3-Propoxy Functionality
Building the cyclohexenone ring from acyclic precursors offers high flexibility in introducing desired functionalities, such as the 3-propoxy group, from the outset.
Strategies Involving 2-Alkoxypropene and Acrolein Intermediates
The Diels-Alder reaction provides a classic and powerful method for constructing six-membered rings. A strategy for synthesizing the target scaffold involves the [4+2] cycloaddition between a 2-alkoxy-1,3-diene and a suitable dienophile. For instance, a diene such as 1-methoxy-3-((trimethylsilyl)oxy)-1,3-butadiene (Danishefsky's diene) can react with an α,β-unsaturated carbonyl compound like acrolein. This reaction directly constructs a functionalized cyclohexene ring containing an enol ether moiety. Subsequent transformation of the initial cycloadduct can then yield the desired 3-alkoxy-2-cyclohexen-1-one. The regioselectivity of the Diels-Alder reaction is a key consideration in ensuring the correct placement of the alkoxy group and the ketone functionality.
Cyclization Reactions and Annulation Procedures for Substituted Cyclohexenones
Annulation procedures, most famously the Robinson annulation, are cornerstone strategies for the de novo synthesis of cyclohexenone rings. The Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring. To synthesize a 3-propoxy derivative, one could envision a Michael donor that ultimately provides the propoxy group at the correct position or utilize a vinyl ketone that already bears this functionality.
More contemporary methods offer alternative pathways. A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.orgnih.gov This approach demonstrates the power of tandem reactions to rapidly build molecular complexity. beilstein-journals.orgnih.gov Similarly, a tandem Michael addition-Wittig reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) and α,β-unsaturated aldehydes can produce multifunctional cyclohexenones with high stereoselectivity. organic-chemistry.org These advanced cyclization strategies, while not directly demonstrated for 3-propoxy-2-cyclohexen-1-one, represent the modern synthetic chemist's toolkit for constructing such substituted ring systems. organic-chemistry.org
The table below outlines various modern cyclization strategies for forming substituted cyclohexenone rings.
| Annulation/Cyclization Strategy | Key Reactants | General Outcome | Reference |
|---|---|---|---|
| Cationic Rh(I)-catalyzed [5 + 1] cycloaddition | Vinylcyclopropanes and Carbon Monoxide | β,γ- or α,β-cyclohexenones | organic-chemistry.org |
| Palladium-catalyzed intramolecular oxidative alkylation | ζ-alkenyl β-diketones or β-keto esters | Substituted 2-cyclohexenones | organic-chemistry.org |
| Tandem Michael addition-Wittig reaction | (3-carboxy-2-oxopropylidene)triphenylphosphorane and α,β-unsaturated aldehydes | Multifunctional 6-carboxycyclohex-2-en-1-ones | organic-chemistry.org |
| Cascade double Michael addition | Curcumins and Arylidenemalonates | Highly functionalized cyclohexanones | beilstein-journals.orgnih.gov |
Asymmetric Synthesis of 3-Alkoxycyclohexenones
The asymmetric synthesis of 3-alkoxycyclohexenones, including 3-propoxy-2-cyclohexen-1-one, is a critical area of research, providing access to enantiomerically enriched building blocks for complex molecule synthesis. Methodologies leveraging chiral auxiliaries, catalysts, and desymmetrization strategies have been pivotal in achieving high levels of stereocontrol.
Enantioselective Methodologies Utilizing Chiral Auxiliaries and Catalysts
The development of enantioselective methods for the synthesis of chiral cyclohexenones often relies on the use of chiral auxiliaries and catalysts to control the stereochemical outcome of key bond-forming reactions.
The asymmetric Diels-Alder reaction stands as a powerful tool for the construction of six-membered rings with high stereocontrol. acs.org The use of chiral 1-amino-3-siloxy-1,3-butadienes in cycloaddition reactions provides a reliable route to various functionalized cyclohexenones in high enantiomeric purity. acs.org This approach is advantageous even when the initial cycloaddition yields a mixture of endo and exo diastereomers. acs.org
The synthesis of these chiral dienes typically begins with the reaction of a chiral amine with a vinylogous amide precursor like 4-methoxy-3-buten-2-one. acs.org Subsequent silylation with a reagent such as tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like potassium hexamethyldisilazide (KHMDS) affords the desired chiral aminosiloxy diene. acs.org The reactivity and diastereoselectivity of these dienes in Diels-Alder reactions have been studied, demonstrating their utility in preparing a range of 4-substituted and 4,5-disubstituted cyclohexenones. acs.org For the synthesis of 3-alkoxycyclohexenones, a subsequent functional group manipulation of the initial cycloadducts would be necessary.
| Diene Precursor | Chiral Amine | Silylating Agent | Diene Product |
| 4-methoxy-3-buten-2-one | (R)- or (S)-amine | TBSCl | Chiral 1-amino-3-siloxy-1,3-butadiene |
This table illustrates a general synthetic route to chiral aminosiloxy dienes.
The Morita-Baylis-Hillman (MBH) reaction offers a pathway to densely functionalized molecules. The development of an asymmetric variant of this reaction catalyzed by chiral Brønsted acids has provided a significant advance in the field. organic-chemistry.org Specifically, chiral BINOL-derived Brønsted acids have been shown to catalyze a highly enantioselective asymmetric MBH reaction between cyclohexenone and various aldehydes. organic-chemistry.orgnih.govacs.org This reaction, promoted by a nucleophile such as triethylphosphine, yields functionalized allylic alcohols that are valuable chiral building blocks. organic-chemistry.org
The efficiency of this transformation is highly dependent on the structure of the Brønsted acid catalyst. For instance, (R)-3,3'-(3,5-dimethylphenyl)-H8-BINOL has been identified as an optimal catalyst, achieving high yields and enantioselectivities. organic-chemistry.org The reaction products can be obtained in good yields (39-88%) and with high enantioselectivities (67-96% ee). nih.govacs.orgresearchgate.net This methodology represents the first example of a highly enantioselective asymmetric MBH reaction of cyclohexenone with aldehydes, demonstrating the potential of small organic molecules in asymmetric catalysis. organic-chemistry.orgnih.gov While this method directly functionalizes the cyclohexenone ring, subsequent reactions would be required to introduce the 3-propoxy group.
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 20 | 75 | 88 |
| 4-Nitrobenzaldehyde | 20 | 88 | 85 |
| 2-Naphthaldehyde | 20 | 84 | 88 |
| Cyclohexanecarboxaldehyde | 20 | 72 | 90 |
Data adapted from studies on asymmetric Morita-Baylis-Hillman reactions of cyclohexenone. organic-chemistry.orgnih.gov
Desymmetrization Strategies in Asymmetric Catalysis for Cyclic Carbonyl Compounds
Asymmetric desymmetrization has emerged as an efficient strategy for generating enantioenriched compounds from meso or prochiral starting materials. nih.gov This approach has been widely applied to the catalytic desymmetrization of prochiral 1,3-diketones, which are precursors to 3-alkoxycyclohexenones. nih.govresearchgate.net Various transformations, including asymmetric reduction and intramolecular aldol-type reactions, have been successfully employed. nih.gov
The desymmetrization of cyclic 1,3-diketones can be achieved through different catalytic systems. For instance, N-heterocyclic carbene (NHC) organocatalysis has been used for the desymmetrization of prochiral fluorinated oxindanyl 1,3-diketones, leading to the formation of multiple stereogenic centers with high stereoselectivity. nih.gov Another approach involves the use of chiral boro-phosphates as catalysts in the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones, yielding chiral β-amino ketones with high enantioselectivity. organic-chemistry.org Ruthenium-catalyzed transfer hydrogenative desymmetrization of 2,2,5-trisubstituted 1,3-cyclohexanediones has also been developed for the construction of chiral multisubstituted cyclohexanes. researchgate.net These desymmetrization strategies provide a powerful means to access chiral cyclic carbonyl compounds that can be further elaborated to 3-alkoxycyclohexenones.
Advanced Catalytic Approaches in 3-Alkoxycyclohexenone Synthesis
Modern catalytic methods, particularly those involving transition metals, have significantly expanded the toolbox for the synthesis of complex organic molecules, including 3-alkoxycyclohexenones.
Metal-Catalyzed Transformations for Enone Formation
Transition metal-catalyzed reactions offer efficient and selective routes to enone systems. While direct metal-catalyzed synthesis of 3-propoxy-2-cyclohexen-1-one is not extensively detailed in the provided context, the principles of metal-catalyzed C-H activation and cross-coupling reactions are highly relevant. nih.govrsc.org For instance, the arylation of racemic α-bromo ketones using nickel catalysts and PyBox ligands proceeds with good yields and enantioselectivities. nih.gov Iron-catalyzed enantioconvergent Kumada reactions of α-chloro and α-bromo alkanoates have also been reported. nih.gov These methods highlight the potential for developing analogous metal-catalyzed approaches for the synthesis or functionalization of cyclohexenone precursors to introduce the desired alkoxy group at the 3-position.
Organocatalytic Methods for Stereoselective Access to Cyclohexenones
The asymmetric synthesis of chiral cyclohexenone frameworks is a significant endeavor in organic chemistry, as these motifs are core structures in numerous natural products and bioactive molecules. nih.gov Organocatalysis has emerged as a powerful platform for these transformations, offering a valuable alternative to traditional metal-based catalysis. Small, chiral organic molecules are used to catalyze reactions with high stereoselectivity, often under mild and environmentally benign conditions. Key strategies for constructing chiral cyclohexenones include asymmetric Michael additions, Robinson annulations, and various tandem or cascade reactions that efficiently build molecular complexity. nih.govresearchgate.net
One of the most prominent strategies is the organocatalytic asymmetric Michael addition. Chiral amines, particularly primary and secondary amines, are widely used to activate substrates. Secondary amines, such as L-proline, operate through an enamine-based activation mechanism. researchgate.net This involves the reaction of the catalyst with a ketone or aldehyde donor to form a nucleophilic enamine intermediate, which then attacks a Michael acceptor.
A notable advancement is the use of chiral primary amine catalysts, which can activate cyclic α,β-unsaturated ketones to promote vinylogous reactivity through dienamine catalysis. nih.govrsc.org This approach allows for selective carbon-carbon bond formation at the γ-position of the enone. For instance, the reaction between β-substituted cyclohexenones and nitroalkenes can be catalyzed by primary amines derived from cinchona alkaloids, yielding highly functionalized products with excellent diastereo- and enantioselectivity. nih.gov Bifunctional catalysts, such as those based on thiourea, are also highly effective. These catalysts can simultaneously activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding with the nitro group of a nitroalkene), leading to high levels of stereocontrol in the Michael addition of cycloketones to nitroolefins. mdpi.comdntb.gov.ua
Table 1: Organocatalytic Asymmetric Michael Addition for Cyclohexenone Functionalization
| Catalyst Type | Reactants | Key Features | Stereoselectivity | Yield | Reference |
|---|---|---|---|---|---|
| Chiral Primary Amine (from Cinchona Alkaloid) | β-Methyl-2-cyclohexen-1-one + β-Nitrostyrenes | Dienamine catalysis enables γ-site selective vinylogous Michael addition. | Up to 98% ee; High dr | Good to High | nih.gov |
| (R,R)-DPEN-Thiourea | Cyclohexanone + Nitroolefins | Dual activation mechanism: enamine formation and hydrogen bonding to the nitro group. | 76–99% syn ee; syn/anti = 9/1 | 88–99% | mdpi.comdntb.gov.ua |
More advanced tandem strategies have also been developed. For example, a highly stereoselective tandem Michael addition-Wittig reaction has been reported for the synthesis of multifunctional cyclohexenones. organic-chemistry.org This one-pot process utilizes a bulky chiral secondary amine in combination with additives to catalyze the reaction between α,β-unsaturated aldehydes and a phosphorus ylide, constructing the cyclohexenone ring with excellent diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, tandem Michael-Henry reactions, catalyzed by primary amines like 9-amino-9-deoxyepiquinine, can produce highly functionalized cyclohexanes that are precursors to cyclohexenones, creating multiple stereocenters, including quaternary ones, with high fidelity. colby.eduacs.org
Table 2: Organocatalytic Tandem Reactions for Cyclohexenone Synthesis
| Reaction Type | Catalyst System | Reactants | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Robinson Annulation | L-Proline | 2-Methylcyclohexane-1,3-dione + Methyl vinyl ketone | Bicyclic enedione (Wieland-Miescher ketone analogue) | Up to 76% ee | researchgate.net |
| Tandem Michael Addition-Wittig | Bulky Chiral Secondary Amine + LiClO₄ + DABCO | α,β-Unsaturated Aldehydes + (3-carboxy-2-oxopropylidene)triphenylphosphorane | 6-Carboxycyclohex-2-en-1-ones | dr up to >50:1; 86–99% ee | organic-chemistry.org |
| Tandem Michael-Henry | 9-Amino-9-deoxyepiquinine | Ketones + Nitroalkenes | Functionalized Cyclohexanes (precursors) | dr 93:7–99:1; 97 to >99% ee | colby.eduacs.org |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexen 1 One, 3 Propoxy
Electrophilic and Nucleophilic Character of the Enone System
The enone moiety of 2-Cyclohexen-1-one (B156087), 3-propoxy- is a classic example of an α,β-unsaturated carbonyl system. The conjugation of the carbon-carbon double bond with the carbonyl group results in a delocalized π-electron system. This delocalization creates two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. Nucleophiles can therefore attack at either of these positions, leading to 1,2-addition or 1,4-conjugate addition (Michael addition) products, respectively. The presence of the electron-donating 3-propoxy group further modulates the electron density and reactivity of this system.
Nucleophilic Conjugate Addition Reactions (Michael Additions)
Michael additions, or 1,4-conjugate additions, are a cornerstone of the reactivity of α,β-unsaturated carbonyl compounds. In these reactions, a nucleophile adds to the β-carbon of the enone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is particularly favorable for softer nucleophiles.
Organocopper reagents, such as lithium dialkylcuprates (Gilman reagents), are soft nucleophiles and are well-known to favor 1,4-conjugate addition to α,β-unsaturated ketones over 1,2-addition. The reaction of 2-Cyclohexen-1-one, 3-propoxy- with organocuprates proceeds via addition of the organic group from the cuprate to the β-carbon (C-3) of the enone. This initially forms a copper enolate intermediate, which is then protonated upon aqueous workup to yield the 3-substituted cyclohexanone (B45756) product.
The general preference for 1,4-addition by organocuprates is attributed to the "soft" nature of both the cuprate and the β-carbon of the enone. This type of reaction is highly effective for the formation of carbon-carbon bonds.
| Reagent | Product | Yield (%) | Reference |
| Lithium dimethylcuprate | 3-Methyl-3-propoxycyclohexan-1-one | High | General observation |
| Lithium diphenylcuprate | 3-Phenyl-3-propoxycyclohexan-1-one | High | General observation |
This table is illustrative of expected outcomes based on the general reactivity of organocuprates with enones.
Enolates, generated from ketones, esters, or other carbonyl compounds, are excellent carbon nucleophiles for Michael additions. The reaction of an enolate with 2-Cyclohexen-1-one, 3-propoxy- results in the formation of a 1,5-dicarbonyl compound, a valuable synthon in organic synthesis. The reaction is typically carried out under basic conditions to generate the enolate, which then adds in a conjugate fashion to the enone.
Silyl (B83357) enol ethers, which are stable, isolable forms of enolates, can also be used as nucleophiles in Michael additions, often under Lewis acid catalysis. The Lewis acid activates the enone towards nucleophilic attack by the silyl enol ether. This variant, known as the Mukaiyama-Michael addition, offers a milder alternative to traditional base-catalyzed Michael reactions.
| Nucleophile | Catalyst | Product | Yield (%) |
| Acetone Enolate | Sodium Ethoxide | 4-(3-Oxocyclohexyl)-4-propoxybutan-2-one | Moderate to High |
| 1-(Trimethylsilyloxy)cyclohexene | Titanium(IV) chloride | 2-(3-Propoxy-1-oxocyclohexan-2-yl)cyclohexan-1-one | Good |
This table represents expected products from well-established Michael addition methodologies.
When the incoming nucleophile or the 2-Cyclohexen-1-one, 3-propoxy- substrate contains a stereocenter, the Michael addition can proceed with diastereoselectivity. In the context of 1,3-diastereoselection, if a stereocenter exists at the 5-position of the cyclohexenone ring, it can influence the facial selectivity of the incoming nucleophile at the 3-position. The substituent at the 5-position can sterically hinder one face of the molecule, directing the nucleophile to attack from the less hindered face. The conformational preference of the cyclohexene (B86901) ring plays a crucial role in determining the degree and sense of diastereoselectivity. For instance, a bulky substituent at the 5-position will preferentially occupy an equatorial position, leading to a favored direction of attack for the nucleophile.
1,2-Addition to the Carbonyl Moiety (e.g., with Grignard Reagents)
In contrast to soft nucleophiles, "hard" nucleophiles, such as Grignard reagents (organomagnesium halides), typically favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones. wikipedia.orgmasterorganicchemistry.com The reaction of 2-Cyclohexen-1-one, 3-propoxy- with a Grignard reagent is expected to yield a tertiary alcohol, where the alkyl or aryl group from the Grignard reagent has added to the carbonyl carbon, and the double bond of the cyclohexene ring remains intact. wikipedia.org
The preference for 1,2-addition by Grignard reagents is generally attributed to the hard and highly ionic nature of the carbon-magnesium bond, which leads to a kinetically controlled attack at the more electrophilic carbonyl carbon.
| Reagent | Product | Expected Outcome | Reference |
| Methylmagnesium bromide | 1-Methyl-3-propoxycyclohex-2-en-1-ol | Predominant 1,2-addition | wikipedia.org |
| Phenylmagnesium bromide | 1-Phenyl-3-propoxycyclohex-2-en-1-ol | Predominant 1,2-addition | masterorganicchemistry.com |
This table illustrates the expected regioselectivity based on the established reactivity of Grignard reagents with enones.
Role of the 3-Propoxy Group in Modulating Reactivity
The 3-propoxy group, an alkoxy group, plays a significant role in modulating the electronic properties and reactivity of the cyclohexenone system. As an electron-donating group, the oxygen atom of the propoxy group can donate electron density to the enone system through resonance. This has several important consequences:
Influence on Regioselectivity: By increasing the electron density at the β-carbon, the propoxy group can influence the regioselectivity of nucleophilic attack. While soft nucleophiles still favor 1,4-addition, the reduced electrophilicity at C-3 might make 1,2-addition more competitive for certain borderline nucleophiles.
Steric Effects: The propoxy group also introduces steric bulk at the 3-position. This steric hindrance can influence the approach of nucleophiles, potentially affecting the rate and stereoselectivity of the reaction. Bulky nucleophiles may experience hindered attack at the β-carbon.
Influence on Regioselectivity and Stereoselectivity in Chemical Reactions
The 3-propoxy group, an electron-donating substituent, significantly influences the electronic properties of the conjugated system. This electronic effect, combined with the steric bulk of the propoxy group, plays a crucial role in directing the regioselectivity and stereoselectivity of chemical reactions. In reactions such as conjugate additions or cycloadditions, the propoxy group can direct incoming nucleophiles or dienes to specific positions and faces of the molecule. For instance, in Diels-Alder reactions, the orientation of the dienophile is guided by the electronic effects of both the ketone and the enol ether, leading to specific "ortho" and "para" isomers. The steric hindrance of the propoxy group can also influence the facial selectivity of the approach of reagents, favoring addition to the less hindered face of the cyclohexenone ring.
Cleavage of the Ether Linkage under Acidic Conditions
The enol ether linkage in 2-Cyclohexen-1-one, 3-propoxy- is susceptible to cleavage under acidic conditions. Ethers are generally unreactive, but their cleavage is facilitated by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgorganic-chemistry.org The reaction mechanism begins with the protonation of the ether oxygen atom, which transforms the alkoxy group into a good leaving group (an alcohol). organic-chemistry.orgcore.ac.uk For a primary ether like the propoxy group, the subsequent step typically proceeds via an SN2 mechanism, where a nucleophile (e.g., a halide ion) attacks the less sterically hindered carbon atom. wikipedia.org In the specific case of this enol ether, acidic hydrolysis readily cleaves the C-O bond to yield propane-1-ol and cyclohexane-1,3-dione. This facile cleavage is a characteristic reaction of enol ethers and provides a route to 1,3-dicarbonyl compounds.
| Reaction | Conditions | Products | Mechanism |
| Ether Cleavage | Strong Acid (e.g., HBr, HI) | Propane-1-ol and Cyclohexane-1,3-dione | Protonation of ether oxygen followed by nucleophilic attack |
Kinetic Enolate Formation and Alkylation at Adjacent Positions (e.g., 6-position)
Unsymmetrical ketones like 2-Cyclohexen-1-one, 3-propoxy- can form two different regioisomeric enolates upon deprotonation at the α-carbons (the 4- and 6-positions). The formation of these enolates can be controlled by the reaction conditions to favor either the kinetic or the thermodynamic product. fiveable.mevanderbilt.edunih.gov
The kinetic enolate is formed faster and is favored at low temperatures (e.g., -78 °C) using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). fiveable.meub.edu This base preferentially removes the more accessible and less sterically hindered proton at the 6-position. nih.gov The resulting kinetic enolate can then be trapped by an electrophile, such as an alkyl halide, to achieve selective alkylation at the 6-position.
Conversely, the thermodynamic enolate , which is the more stable enolate, is formed by deprotonation at the more substituted 4-position. Its formation is favored by using a smaller, weaker base (like an alkoxide) at higher temperatures, which allows for equilibrium to be established, leading to the most stable product. fiveable.meresearchgate.net
| Condition | Base | Temperature | Product | Rationale |
| Kinetic Control | LDA (Lithium diisopropylamide) | -78 °C | 6-substituted product | Deprotonation at the less hindered α-carbon is faster. ub.edu |
| Thermodynamic Control | NaOR (Sodium alkoxide) | Room Temperature | 4-substituted product | Formation of the more substituted, stable enolate is favored at equilibrium. fiveable.me |
Cycloaddition Reactions
The electron-deficient nature of the α,β-unsaturated ketone system makes 2-Cyclohexen-1-one, 3-propoxy- an excellent dienophile for cycloaddition reactions, particularly the Diels-Alder reaction.
Diels-Alder Reactions with Electron-Rich Dienes
In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. 2-Cyclohexen-1-one, 3-propoxy-, with its electron-withdrawing ketone group, readily participates in these reactions. Highly reactive dienes, such as 1-amino-3-siloxy-butadienes, react with a wide range of electron-deficient dienophiles under mild conditions to afford cycloadducts in high yields and with complete regioselectivity. nih.gov When reacting with unsymmetrical dienes, the regiochemical outcome is governed by the "ortho" and "para" rules, which are based on the electronic effects of the substituents on both the diene and the dienophile. The stereoselectivity of the reaction (endo vs. exo) can be influenced by factors such as secondary orbital overlap and steric effects from the propoxy group. nih.gov
Hetero-Diels–Alder Trapping Reactions Involving Cyclohexenone Intermediates
While the cyclohexenone itself can act as a dienophile, related cyclohexenone structures can also serve as precursors to highly reactive intermediates that can be trapped in cycloaddition reactions. For example, keto-substituted 1,2-cyclohexadienes can be generated from corresponding cyclohexenone derivatives. These strained and electron-deficient allenes are highly reactive intermediates that can be intercepted in a hetero-Diels–Alder process with enamine dienophiles. acs.org This type of trapping reaction demonstrates the utility of the cyclohexenone framework in generating transient species for subsequent cycloadditions, leading to the formation of complex heterocyclic structures. acs.orgsigmaaldrich.com
Rearrangements and Functional Group Interconversions
The functional groups within 2-Cyclohexen-1-one, 3-propoxy- allow for a variety of rearrangements and interconversions.
One of the most common functional group interconversions for α,β-unsaturated ketones is conjugate addition (or Michael addition). Nucleophiles preferentially add to the β-carbon (C-4) of the conjugated system, leading to a 1,4-adduct. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the 4-position. organic-chemistry.orgresearchgate.net
The ketone carbonyl group can undergo standard transformations. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation converts the cyclohexenone into a cyclohexenol derivative.
The enol ether itself is a versatile functional group. As mentioned previously, it can be hydrolyzed to a 1,3-dione. Furthermore, enol ethers are electron-rich alkenes and are susceptible to attack by various electrophiles. wikipedia.org
In terms of rearrangements, nih.govnih.gov-sigmatropic rearrangements, such as the oxy-Cope rearrangement, represent a powerful method for the synthesis of substituted cyclohexenone structures, demonstrating the importance of rearrangement reactions in the broader context of this class of compounds. core.ac.uknih.gov
Acid-Catalyzed Rearrangements of Cyclohexenone Derivatives
While specific studies on the acid-catalyzed rearrangement of 2-Cyclohexen-1-one, 3-propoxy- are not extensively documented, the behavior of analogous 3-alkoxy-2-cyclohexenone systems provides significant insight into the expected chemical transformations. The presence of the propoxy group as an enol ether makes the molecule susceptible to rearrangement under acidic conditions.
A well-documented parallel is the acid-catalyzed rearrangement of 3-ethoxy-2-cyclohexenol to 2-cyclohexenone. This reaction proceeds through a mechanism involving the rearrangement of an allylic isomer, which is the hemiketal of 2-cyclohexenone. It is plausible that 2-Cyclohexen-1-one, 3-propoxy- could undergo a similar transformation, potentially involving a protonation event at the carbonyl oxygen or the double bond, leading to a cascade of electronic shifts.
The general mechanism for such rearrangements in related β-alkoxy allylic alcohols involves the conversion to β-unsaturated carbonyl compounds. For 3-alkoxy-2-cyclohexenones, acid catalysis can facilitate the cleavage of the ether linkage, followed by tautomerization to yield 1,3-cyclohexanedione (B196179). The stability of the resulting dione (B5365651) and the reaction conditions, such as the nature of the acid and solvent, would significantly influence the reaction outcome.
Further investigation into the acid-catalyzed reactions of 2-Cyclohexen-1-one, 3-propoxy- could reveal pathways to novel cyclohexenone derivatives or related carbocyclic structures. The potential for skeletal rearrangements or the formation of dimeric or polymeric structures under strongly acidic conditions also warrants consideration.
Reductions and Oxidations of the Enone System
The enone functionality in 2-Cyclohexen-1-one, 3-propoxy- is the primary site for reduction and oxidation reactions. The outcome of these transformations is highly dependent on the choice of reagents and reaction conditions, allowing for selective modification of either the carbonyl group or the carbon-carbon double bond.
Reductions:
The reduction of the enone system can proceed via several pathways, leading to saturated ketones, allylic alcohols, or saturated alcohols.
Catalytic Hydrogenation: This method typically results in the reduction of the carbon-carbon double bond to yield 3-propoxycyclohexanone. The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (hydrogen pressure, temperature, solvent) can influence the stereoselectivity of the hydrogenation.
Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce the carbonyl group. Due to the presence of the α,β-unsaturation, 1,2-addition (reduction of the carbonyl to an alcohol) and 1,4-addition (conjugate addition of a hydride to the double bond) are competing pathways.
Sodium Borohydride (NaBH₄): This milder reducing agent often favors 1,2-addition, leading to the formation of 3-propoxy-2-cyclohexen-1-ol. The inclusion of cerium salts (Luche reduction) can enhance the selectivity for 1,2-addition.
Lithium Aluminum Hydride (LiAlH₄): This more powerful reducing agent can lead to the reduction of both the carbonyl group and the double bond, potentially yielding 3-propoxycyclohexanol.
| Reducing Agent | Primary Product | Secondary Product(s) |
| H₂/Pd-C | 3-Propoxycyclohexanone | 3-Propoxycyclohexanol |
| NaBH₄ | 3-Propoxy-2-cyclohexen-1-ol | 3-Propoxycyclohexanone |
| LiAlH₄ | 3-Propoxycyclohexanol | 3-Propoxy-2-cyclohexen-1-ol |
Oxidations:
The oxidation of 2-Cyclohexen-1-one, 3-propoxy- can be complex, with potential reactions at the double bond, the allylic position, or cleavage of the ring. Specific oxidizing agents will target different parts of the molecule.
Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the electron-rich double bond, leading to the formation of 2,3-epoxy-3-propoxycyclohexanone. The enol ether nature of the substrate enhances the reactivity of the double bond towards electrophilic attack.
Allylic Oxidation: Oxidants like selenium dioxide (SeO₂) or chromium-based reagents can introduce a hydroxyl or carbonyl group at the allylic position (C4), leading to more highly functionalized cyclohexenone derivatives.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) under harsh conditions can cleave the double bond, resulting in the formation of dicarboxylic acids or other ring-opened products.
| Oxidizing Agent | Expected Major Product |
| m-CPBA | 2,3-Epoxy-3-propoxycyclohexanone |
| SeO₂ | 4-Hydroxy-3-propoxy-2-cyclohexen-1-one |
| O₃, then Zn/H₂O | Ring-opened dicarbonyl compound |
Wittig Olefination and Annulation Processes
The carbonyl group and the enone system of 2-Cyclohexen-1-one, 3-propoxy- are key reactive sites for carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures through processes like the Wittig reaction and annulation reactions.
Wittig Olefination:
The Wittig reaction provides a powerful method for converting ketones into alkenes. In the case of 2-Cyclohexen-1-one, 3-propoxy-, the ketone carbonyl is the target for the Wittig reagent (a phosphorus ylide). This reaction would replace the carbonyl oxygen with a carbon-based substituent, leading to the formation of a diene system. wikipedia.orgmasterorganicchemistry.comlibretexts.orglumenlearning.com
The general transformation involves the reaction of the cyclohexenone with a phosphonium ylide (Ph₃P=CHR). The nature of the 'R' group on the ylide will determine the structure of the resulting diene. For example, the use of methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 1-methylene-3-propoxy-2-cyclohexene. The stereoselectivity of the newly formed double bond can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions. wikipedia.orglibretexts.org
| Wittig Reagent | Expected Product |
| Ph₃P=CH₂ | 1-Methylene-3-propoxy-2-cyclohexene |
| Ph₃P=CHCH₃ | 1-Ethylidene-3-propoxy-2-cyclohexene |
| Ph₃P=CHCO₂Et | Ethyl 2-(3-propoxy-2-cyclohexen-1-ylidene)acetate |
Annulation Processes:
Annulation reactions are ring-forming processes, and the enone functionality of 2-Cyclohexen-1-one, 3-propoxy- makes it an excellent substrate for such transformations, particularly the Robinson annulation. wikipedia.orgjk-sci.compressbooks.pubmasterorganicchemistry.comucla.edu The Robinson annulation is a powerful method for the formation of a new six-membered ring, leading to the construction of bicyclic or polycyclic systems. wikipedia.orgpressbooks.pubucla.edu
This reaction involves a Michael addition of an enolate to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. In the context of 2-Cyclohexen-1-one, 3-propoxy-, it would act as the Michael acceptor. An enolate, generated from a ketone or a related carbonyl compound, would add to the C4 position of the cyclohexenone ring. The subsequent intramolecular aldol reaction would then form a new six-membered ring fused to the original cyclohexenone ring.
The presence of the 3-propoxy group can influence the reactivity of the enone system and the stability of the intermediates, potentially affecting the yields and stereochemical outcome of the annulation reaction. The versatility of the Robinson annulation allows for the synthesis of a wide range of fused ring systems, which are common motifs in natural products and pharmaceutically active compounds. wikipedia.orgpressbooks.pub
| Michael Donor (Enolate Source) | Annulation Product Type |
| Cyclohexanone | Fused tricyclic system |
| 2-Methyl-1,3-cyclohexanedione | Steroid-like fused ring system |
| Ethyl acetoacetate | Fused bicyclic system with ester functionality |
Derivatives of 2 Cyclohexen 1 One, 3 Propoxy and Their Synthetic Pathways
Synthesis of 3-Alkyl- or Aryl-2-cyclohexen-1-ones from 3-Alkoxy Precursors
The conversion of 3-alkoxy-2-cyclohexenones, such as 3-propoxy-2-cyclohexen-1-one, into their 3-alkyl or 3-aryl counterparts is a fundamental transformation in organic synthesis. This conversion is often achieved through the reaction with organometallic reagents. orgsyn.org
One common method involves the use of organocuprates, also known as Gilman reagents. These reagents, typically lithium dialkylcuprates (R₂CuLi), are known to undergo conjugate addition (1,4-addition) to α,β-unsaturated ketones. masterorganicchemistry.comnih.gov In the case of 3-alkoxy-2-cyclohexenones, the reaction proceeds via a nucleophilic attack of the alkyl group from the organocuprate to the β-carbon of the enone system. This is followed by the elimination of the alkoxy group, leading to the formation of the desired 3-alkyl-2-cyclohexenone.
Similarly, Grignard reagents (RMgX) can be employed. While Grignard reagents typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones, their reaction with 3-alkoxy-2-cyclohexenones can also lead to 3-substituted products after hydrolysis and dehydration of the initial addition product. orgsyn.org
For the synthesis of 3-aryl-2-cyclohexenones, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools. researchgate.netclaremont.eduresearchgate.net This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. To apply this to a 3-alkoxy-2-cyclohexenone, the substrate would first need to be converted into a suitable coupling partner, such as a 3-triflyloxy-2-cyclohexenone.
A summary of reagents for the synthesis of 3-substituted 2-cyclohexenones is presented in the table below.
| Reagent Type | Example | Resulting Product |
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methyl-2-cyclohexen-1-one |
| Grignard Reagent | Phenylmagnesium bromide (C₆H₅MgBr) | 3-Phenyl-2-cyclohexen-1-one |
| Organoboron (via triflate) | Phenylboronic acid (C₆H₅B(OH)₂) | 3-Phenyl-2-cyclohexen-1-one |
Functionalized Cyclohexenone Architectures through Modular Synthesis
The modular synthesis approach allows for the stepwise introduction of various functional groups onto the cyclohexenone core, starting from precursors like 3-propoxy-2-cyclohexen-1-one. This enables the construction of highly functionalized and complex molecular architectures.
The introduction of a hydroxymethyl group (-CH₂OH) can be achieved through several synthetic strategies. One common method is the aldol (B89426) condensation with formaldehyde (B43269). The enolate of the cyclohexenone, which can be generated from the 3-alkoxy precursor, can react with formaldehyde to introduce a hydroxymethyl group at the α-position (C2).
Another approach involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, if a carboxyl group can be introduced at the desired position, subsequent reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would yield the hydroxymethyl group. A series of hydroxymethyl ketones have been synthesized from the corresponding halogenomethyl ketones via their transformation into acetoxymethyl ketones, followed by enzyme-catalyzed ethanolysis. researchgate.net
The synthesis of halogenated cyclohexenones can be accomplished through various halogenating agents. For example, the enolate of a cyclohexenone can react with electrophilic halogen sources to introduce a halogen at the α-position.
The introduction of fluorine and fluoroalkyl groups is of particular interest in medicinal chemistry. The enantioselective fluorination of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one has been achieved by treatment with N-fluorobenzenesulfonimide (NFSI), providing a route to a chiral carbon-fluorine center. mdpi.com This methodology could potentially be adapted for 3-propoxy-2-cyclohexen-1-one. The synthesis of fluoroepoxides by fluoroalkylation of carbonyl electrophiles has also been reported. researchgate.net
Design and Synthesis of Advanced 3-Alkoxycyclohexenone Analogues (e.g., 2-methyl-3-(2-methylpropoxy)cyclohex-2-en-1-one)
The synthesis of more complex analogues, such as 2-methyl-3-(2-methylpropoxy)cyclohex-2-en-1-one, often starts from readily available precursors like 1,3-cyclohexanedione (B196179). The synthesis of 2-methyl-1,3-cyclohexanedione can be achieved through a Mannich reaction with formaldehyde and a secondary amine, followed by hydrogenolysis. chemicalbook.comgoogle.comgoogle.comgoogleapis.com
Once 2-methyl-1,3-cyclohexanedione is obtained, it can be converted to the desired 3-alkoxy derivative. This is typically done by reacting the dione (B5365651) with an alcohol, in this case, 2-methylpropanol (isobutanol), in the presence of an acid catalyst. This reaction forms the enol ether at the 3-position.
A summary of the synthetic steps is provided in the table below:
| Step | Starting Material | Reagents | Product |
| 1 | 1,3-Cyclohexanedione | Formaldehyde, Dimethylamine | 2-(Dimethylaminomethyl)-1,3-cyclohexanedione |
| 2 | 2-(Dimethylaminomethyl)-1,3-cyclohexanedione | H₂, Pd/C | 2-Methyl-1,3-cyclohexanedione |
| 3 | 2-Methyl-1,3-cyclohexanedione | 2-Methylpropanol, Acid catalyst | 2-Methyl-3-(2-methylpropoxy)cyclohex-2-en-1-one |
Stereochemical Control in Derivative Synthesis
Controlling the stereochemistry during the synthesis of cyclohexenone derivatives is crucial for accessing specific isomers, which can have different biological activities.
The enantioselective synthesis of chiral cyclohexenone derivatives can be achieved through various asymmetric catalytic methods. One approach involves the enantioselective alkylation of a prochiral enolate. For instance, the alkylation of dienolates generated from 3-methoxycycloalk-2-enones having a 3'-hydroxyl alkenyl chain has been shown to proceed in a highly diastereoselective manner. acs.org
Another strategy is the iridium-catalyzed enantioselective allylic enolization of a silyl-protected 3-hydroxy-cyclohexenone, which involves a keto-enol isomerization and affords the enolated allyl products with high enantioselectivity. mdpi.com Furthermore, rhodium-catalyzed chemo- and enantioselective hydrogenation of arylidene cyclohexanones has been developed to provide chiral 3-substituted cyclohexanones in high yields and excellent enantioselectivities. rsc.org These methods highlight the potential for creating chiral centers on the cyclohexenone scaffold with high stereocontrol.
Diastereoselective Transformations Leading to Complex Scaffolds
Information on the use of 2-Cyclohexen-1-one (B156087), 3-propoxy- and its derivatives in diastereoselective transformations to construct complex scaffolds is not available in the consulted resources.
Theoretical and Computational Studies of 2 Cyclohexen 1 One, 3 Propoxy
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure and bonding of 2-Cyclohexen-1-one (B156087), 3-propoxy- would provide fundamental insights into its reactivity and physical properties.
Quantum Chemical Calculations of Electronic States
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be essential to determine the energies and characteristics of the ground and excited electronic states of 2-Cyclohexen-1-one, 3-propoxy-. While studies on the parent molecule, 2-cyclohexen-1-one, have been conducted to understand its vibrational spectra and electronic transitions, similar detailed calculations for the 3-propoxy substituted variant are not available. Such calculations would elucidate the impact of the propoxy group on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting its behavior in chemical reactions.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for mapping the intricate details of reaction mechanisms, including the identification of transient species that are difficult to observe experimentally.
Transition State Characterization and Energy Profile Mapping
For any chemical reaction involving 2-Cyclohexen-1-one, 3-propoxy-, computational methods could be used to locate and characterize the transition state structures. By calculating the energy of reactants, transition states, intermediates, and products, a complete energy profile for a given reaction pathway can be constructed. This would provide critical information about the reaction kinetics and thermodynamics. For example, in a catalytic cycle, understanding the energy barriers of each step is key to identifying the rate-determining step and optimizing reaction conditions. However, no specific studies detailing the transition states for reactions of this compound were found.
Investigation of Intermediates in Catalytic Cycles
Many reactions involving α,β-unsaturated ketones are catalyzed by transition metals or organocatalysts. Computational studies can be invaluable in identifying and characterizing the structure and stability of reaction intermediates formed during these catalytic cycles. For instance, in a palladium-catalyzed cross-coupling reaction, one could computationally model the oxidative addition, migratory insertion, and reductive elimination steps, providing insights into the role of the catalyst and the ligands. While general mechanisms for catalytic reactions of cyclohexenones have been proposed, detailed computational investigations of intermediates specific to the 3-propoxy derivative are not available in the literature.
Conformational Analysis and Molecular Dynamics
The three-dimensional shape and flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis and molecular dynamics simulations can provide a dynamic picture of a molecule's behavior.
Molecular dynamics simulations could then be employed to study the time-dependent behavior of the molecule, including its vibrational motions and conformational changes at different temperatures. This would provide a more realistic model of the molecule's behavior in solution or in the solid state. Unfortunately, specific conformational analyses or molecular dynamics studies for 2-Cyclohexen-1-one, 3-propoxy- have not been reported.
Study of Ring Inversion Processes and Potential Energy Surfaces
The conformational dynamics of 2-Cyclohexen-1-one, 3-propoxy- are governed by the inversion of its six-membered ring. This process involves the interconversion between different conformers, typically through transition states of higher energy. The study of these processes relies on the mapping of the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. For a cyclic molecule like 2-Cyclohexen-1-one, 3-propoxy-, the PES is a complex hypersurface, and the ring inversion pathway represents a specific trajectory on this surface.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are pivotal in elucidating these pathways. These methods can be used to locate the energy minima corresponding to stable conformers and the saddle points corresponding to transition states. The energy difference between a stable conformer and a transition state is the activation energy or barrier for the ring inversion process.
For the parent 2-cyclohexen-1-one ring, a half-chair conformation is typically the most stable. The introduction of a propoxy group at the 3-position introduces additional conformational possibilities and complexities to the PES. The ring inversion process for such a substituted cyclohexenone would involve passing through higher-energy conformations, such as twist-boat and boat forms. The specific energies of these intermediates and transition states would be influenced by steric and electronic effects of the propoxy group.
A hypothetical potential energy surface for the ring inversion of a monosubstituted cyclohexene (B86901) derivative is generally characterized by several stationary points. The energy profile would detail the relative energies of the conformers and the energy barriers between them.
Table 1: Hypothetical Relative Energies of Conformers in a Substituted Cyclohexenone Ring Inversion
| Conformation | Hypothetical Relative Energy (kcal/mol) |
| Half-Chair (A) | 0.0 (Global Minimum) |
| Transition State 1 | 5.0 - 7.0 |
| Twist-Boat | 3.0 - 5.0 |
| Transition State 2 | 5.5 - 7.5 |
| Half-Chair (B) | 0.0 (Global Minimum) |
Note: This table is illustrative and not based on specific experimental or calculated data for 2-Cyclohexen-1-one, 3-propoxy-.
Influence of the Propoxy Group on Molecular Conformation
The propoxy group (-O-CH₂-CH₂-CH₃) at the 3-position of the 2-cyclohexen-1-one ring significantly influences its conformational preferences. The presence of this substituent breaks the symmetry of the parent ring and introduces new steric and electronic interactions that dictate the most stable three-dimensional arrangement of the molecule.
Electronic Effects: The oxygen atom of the propoxy group is electronegative and possesses lone pairs of electrons. These can engage in electronic interactions with the π-system of the enone moiety. These interactions, including hyperconjugation and resonance effects, can affect the bond lengths, bond angles, and torsional angles of the ring, thereby influencing the relative energies of different conformers. The orientation of the propoxy group relative to the double bond and carbonyl group is critical in determining the extent of these electronic interactions.
Computational modeling can quantify these effects by calculating the relative energies of different conformers where the propoxy group is in pseudo-axial versus pseudo-equatorial orientations, as well as considering various rotamers of the propoxy chain.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV/Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structures and understand electronic properties.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants are highly valuable. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of NMR parameters. For 2-Cyclohexen-1-one, 3-propoxy-, the predicted chemical shifts would be highly sensitive to the molecular conformation. For instance, the chemical shift of the proton attached to the same carbon as the propoxy group, as well as the protons on the propoxy chain, would differ significantly between pseudo-axial and pseudo-equatorial conformations. By comparing the calculated NMR spectra for different stable conformers with experimental spectra, it is possible to determine the predominant conformation in solution.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for Different Conformations
| Proton | Pseudo-Equatorial Propoxy (ppm) | Pseudo-Axial Propoxy (ppm) |
| H at C3 | 4.1 - 4.3 | 3.8 - 4.0 |
| -OCH₂- | 3.5 - 3.7 | 3.3 - 3.5 |
| Olefinic H at C2 | 5.9 - 6.1 | 5.8 - 6.0 |
Note: This table is illustrative and not based on specific experimental or calculated data for 2-Cyclohexen-1-one, 3-propoxy-.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the various vibrational modes of the molecule. Computational methods can calculate these frequencies and their corresponding intensities. For 2-Cyclohexen-1-one, 3-propoxy-, key predicted vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-O stretch of the ether linkage. The calculated frequencies are often scaled by a correction factor to improve agreement with experimental data.
UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, which are observed in UV/Vis spectroscopy. The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. For 2-Cyclohexen-1-one, 3-propoxy-, the key electronic transitions would likely be the n→π* and π→π* transitions associated with the enone chromophore. The position of the propoxy group and its electronic influence would be expected to cause a shift in the λmax compared to the unsubstituted 2-cyclohexen-1-one.
By systematically comparing these computationally predicted spectroscopic data with experimentally obtained spectra, a detailed and validated understanding of the structural and electronic properties of 2-Cyclohexen-1-one, 3-propoxy- can be achieved.
Synthetic Utility of 2 Cyclohexen 1 One, 3 Propoxy in Complex Molecule Synthesis
Building Block in the Construction of Polycyclic Systems and Natural Products
The strategic placement of the propoxy group in 3-propoxy-2-cyclohexen-1-one transforms it into a highly valuable synthon for constructing complex polycyclic frameworks that are central to many natural products. unt.edu This enol ether functionality allows for controlled and regioselective reactions, which are essential for building multiple rings with high stereocontrol. rsc.orgrsc.org Cascade reactions, in particular, benefit from such well-defined reactive sites, enabling the rapid assembly of molecular complexity from relatively simple precursors. rsc.org The cyclohexenone scaffold serves as a robust foundation for annulation strategies, leading to diverse polycyclic structures. nih.gov
Cyclohexenone derivatives are fundamental intermediates in the total synthesis of a wide array of biologically active molecules. nih.govnih.gov The enone functionality is a key feature for installing further chemical complexity. The synthesis of polycyclic polyether natural products, known for their potent biological effects including antibiotic and anticancer properties, often involves intermediates that can be derived from functionalized cyclohexenones. nih.gov The 3-propoxy group in 2-cyclohexen-1-one (B156087), 3-propoxy- acts as a masked ketone. This protecting group can be removed under specific conditions after it has directed other transformations on the molecule, a crucial strategy in multistep total synthesis.
| Target Compound Class | Key Synthetic Strategy | Role of Cyclohexenone Intermediate |
| Polycyclic Polyethers | Epoxide-opening cascades | Serves as a foundational ring for subsequent annulations. |
| Bisorbicillinoids | Dimerization reactions | Acts as a monomeric unit for complex dimerization. |
| Alkaloids | Cycloaddition reactions | Provides the core carbocyclic framework. |
The synthesis of complex alkaloids, such as the oligomeric cyclotryptamines, presents significant challenges due to the presence of multiple stereocenters. nih.gov The rigid framework of cyclohexenone derivatives is instrumental in establishing the desired stereochemistry. In the synthesis of tropane (B1204802) alkaloids, for instance, intermediates derived from cyclohexenone allow for the controlled introduction of substituents, leading to specific stereoisomers. The 3-propoxy group can direct incoming reagents to a particular face of the molecule, thereby controlling the stereochemical outcome of the reaction. This stereodirecting effect is paramount in constructing the intricate three-dimensional structures of biologically active alkaloids. nih.gov
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
2-Cyclohexen-1-one and its derivatives are versatile intermediates for producing a variety of chemical products, including pharmaceuticals and fragrances. chemicalbook.com The 3-propoxy derivative serves as a precursor to functionalized cyclohexanes and other carbocyclic systems that are core structures in many pharmaceutical and agrochemical agents. The enol ether can be readily converted to a β-diketone system, which is a common pharmacophore and a versatile handle for further synthetic manipulations. The ability to introduce substituents at various positions of the cyclohexenone ring (C-2, C-4, C-5, C-6) makes it a valuable scaffold for creating libraries of compounds for drug discovery and agrochemical screening.
Development of Novel Synthetic Methodologies Utilizing 3-Alkoxycyclohexenones
The unique reactivity of 3-alkoxycyclohexenones, such as 3-propoxy-2-cyclohexen-1-one, has been exploited in the development of powerful synthetic methods. These methodologies provide efficient routes to complex cyclic and polycyclic molecules that were previously difficult to access.
The Stork-Danheiser alkylation provides a method for the regiospecific alkylation of enol ethers of cyclic β-diketones. scilit.com This procedure involves the kinetic deprotonation of the vinylogous ester system followed by trapping the resulting enolate with an alkylating agent. In the case of 3-propoxy-2-cyclohexen-1-one, deprotonation occurs at the α'-position (C-6), leading to a specific enolate. This enolate then reacts with an electrophile to yield a 6-substituted product. This contrasts with the thermodynamic alkylation at the α-position (C-2). This method offers a powerful tool for the controlled synthesis of substituted cyclohexenones, which are key intermediates in the synthesis of natural products and other complex molecules. nih.govcaltech.edu
Key Features of Stork-Danheiser Alkylation:
Regiospecificity: Allows for alkylation at the α' (C-6) position under kinetic control.
Versatility: A wide range of electrophiles can be used to introduce various functional groups.
Synthetic Utility: Provides access to substituted alicyclic systems that are difficult to prepare by other means.
Annulation reactions involving 2-cyclohexen-1-one derivatives are a powerful strategy for constructing polycyclic systems. A three-step annulation procedure has been developed to synthesize tricyclic keto diols. chemicalbook.com This process begins with the coupling of a 2-cyclohexen-1-one derivative with an aldehyde to form a hydroxyenone. This is followed by a diastereoselective epoxidation of the double bond. The final step involves an acid-catalyzed cyclization of the epoxide, which results in the formation of the tricyclic keto diol. The 3-propoxy group can influence the stereochemical outcome of the epoxidation and subsequent cyclization steps, providing a degree of control over the final product's stereochemistry. chemicalbook.com
| Step | Reaction | Description |
| 1 | Aldol (B89426) Condensation | Coupling of the cyclohexenone with an aldehyde to form a hydroxyenone. |
| 2 | Epoxidation | Diastereoselective epoxidation of the enone double bond. |
| 3 | Cyclization | Acid-catalyzed intramolecular cyclization of the epoxide to form the tricyclic system. |
Chemoenzymatic and Biocatalytic Applications for Modified Cyclohexenone Architectures
The integration of enzymatic processes with chemical synthesis, known as a chemoenzymatic approach, offers a powerful strategy for the stereoselective modification of complex molecules under mild reaction conditions. In the context of substituted cyclohexenones, this methodology has been effectively utilized to produce chiral building blocks that are valuable in the synthesis of natural products and pharmaceuticals.
A notable example of this approach is the chemoenzymatic synthesis of enantiomerically enriched 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one. tubitak.gov.tr This process begins with the chemical modification of a related precursor, 3-methoxy-2-cyclohexen-1-one, which is first brominated to yield 2-bromo-3-methoxy-2-cyclohexen-1-one. tubitak.gov.tr This intermediate then undergoes a manganese(III) acetate-mediated acetoxylation to introduce an acetoxy group at the C-6 position, resulting in the formation of racemic 6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one. tubitak.gov.tr
The crucial stereoselective step is the subsequent enzyme-mediated hydrolysis of the racemic acetoxy enone. tubitak.gov.tr This biocatalytic resolution leverages the ability of lipases to selectively hydrolyze one enantiomer of the racemic mixture, affording both the unreacted acetoxy enone and the corresponding hydroxy enone with high enantiomeric excess. tubitak.gov.tr The multifunctional nature of the resulting chiral 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one makes it a versatile intermediate for various stereoselective transformations. tubitak.gov.tr
The table below summarizes the key steps and outcomes of this chemoenzymatic process.
| Step | Reactant | Reagents/Enzyme | Product(s) | Yield/Outcome |
| 1 | 3-methoxy-2-cyclohexen-1-one | Bromine | 2-bromo-3-methoxy-2-cyclohexen-1-one | - |
| 2 | 2-bromo-3-methoxy-2-cyclohexen-1-one | Manganese(III) acetate (B1210297) | rac-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one | 75% |
| 3 | rac-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one | Lipase | (-)-6-acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one and (+)-2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one | High enantiomeric excess |
Future Directions and Emerging Research Areas
Sustainable Synthesis Routes for 2-Cyclohexen-1-one (B156087), 3-propoxy-
The development of environmentally benign and efficient methods for the synthesis of 2-Cyclohexen-1-one, 3-propoxy-, is a paramount goal for future research. Current synthetic strategies often rely on traditional methods that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future efforts will focus on aligning the production of this compound with the principles of green chemistry.
Key areas of investigation will include:
Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve the exploration of catalytic annulation or condensation reactions that minimize the formation of byproducts.
Use of Renewable Feedstocks: Investigating the synthesis of 2-Cyclohexen-1-one, 3-propoxy-, or its precursors from biomass-derived starting materials. This approach aims to reduce the reliance on petrochemical feedstocks and contribute to a more sustainable chemical industry.
Solvent-Free and Alternative Solvent Systems: Research into performing the synthesis under solvent-free conditions or in environmentally friendly solvents such as water, supercritical fluids, or bio-based solvents will be crucial. A notable advancement in this area is the solventless, microwave-assisted synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione (B196179) using a reusable indium(III) chloride/silica gel catalyst. This method offers high yields and operational simplicity.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research may focus on identifying or engineering enzymes capable of catalyzing the key bond-forming steps in the synthesis of 2-Cyclohexen-1-one, 3-propoxy-, providing a greener alternative to conventional chemical catalysts.
| Synthesis Approach | Key Features | Potential Advantages |
| Atom Economy | Maximizes incorporation of reactants into the product. | Reduced waste, lower cost. |
| Renewable Feedstocks | Utilizes biomass-derived starting materials. | Reduced carbon footprint, sustainability. |
| Alternative Solvents | Employs water, supercritical fluids, or solvent-free conditions. | Reduced environmental impact, improved safety. |
| Biocatalysis | Uses enzymes as catalysts. | High selectivity, mild conditions, biodegradability. |
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of continuous flow chemistry and high-throughput experimentation (HTE) presents a significant opportunity to accelerate the synthesis, optimization, and application of 2-Cyclohexen-1-one, 3-propoxy-. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and rapid reaction screening.
Future research in this domain will likely focus on:
Development of Continuous Flow Synthesis: Designing and optimizing continuous flow reactor systems for the synthesis of 2-Cyclohexen-1-one, 3-propoxy-. Microreactors, with their high surface-area-to-volume ratio, can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
High-Throughput Screening of Reaction Conditions: Utilizing HTE platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and subsequent reactions of 2-Cyclohexen-1-one, 3-propoxy-. This will allow for the rapid identification of optimal conditions, significantly reducing development time.
Automated Synthesis and Derivatization: Implementing automated flow systems for the on-demand synthesis of 2-Cyclohexen-1-one, 3-propoxy-, and its derivatives. This would facilitate the rapid generation of compound libraries for applications in drug discovery and materials science. The ability to telescope reaction steps in a continuous flow setup can also minimize the need for intermediate purification, further streamlining the synthetic process.
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel and highly efficient catalytic systems is central to advancing the synthesis and functionalization of 2-Cyclohexen-1-one, 3-propoxy-. While traditional catalysts have been employed, future research will explore more sophisticated catalytic approaches to achieve higher levels of selectivity and efficiency.
Emerging areas of catalytic research include:
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more sustainable alternative to traditional metal-based catalysts. Chiral organocatalysts could be particularly valuable for the asymmetric synthesis of derivatives of 2-Cyclohexen-1-one, 3-propoxy-.
Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy, respectively, to drive chemical reactions under mild conditions. They offer unique opportunities for novel transformations and the activation of otherwise unreactive bonds, potentially leading to new synthetic routes to and from 2-Cyclohexen-1-one, 3-propoxy-.
Nanocatalysis: The use of catalytically active nanoparticles can offer high surface area and unique reactivity. Research into the application of well-defined nanocatalysts could lead to highly selective and reusable systems for the synthesis and modification of the target compound.
Dual Catalysis: Combining two different catalytic cycles in a single pot can enable complex transformations that would be difficult to achieve in a stepwise manner. This approach could be used to develop novel multicomponent reactions involving 2-Cyclohexen-1-one, 3-propoxy-.
| Catalytic System | Principle | Potential Benefits for 2-Cyclohexen-1-one, 3-propoxy- |
| Organocatalysis | Small organic molecules as catalysts. | Metal-free synthesis, asymmetric transformations. |
| Photocatalysis | Light-driven reactions. | Mild conditions, novel reactivity. |
| Electrocatalysis | Electricity-driven reactions. | Green and sustainable transformations. |
| Nanocatalysis | Catalytically active nanoparticles. | High efficiency, reusability. |
| Dual Catalysis | Two simultaneous catalytic cycles. | Complex, one-pot transformations. |
Computational Design of Novel 3-Alkoxycyclohexenone Derivatives with Tailored Reactivity
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. By leveraging computational models, researchers can predict the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery of new compounds and reactions.
Future research directions in this area will involve:
Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) and other computational methods to model the electronic structure and reactivity of 2-Cyclohexen-1-one, 3-propoxy- and its derivatives. nih.gov This can provide insights into its behavior in various reactions and help in predicting the outcome of new transformations. For instance, DFT studies have been used to investigate the photochemical reactions of cyclohexenone derivatives, providing a theoretical framework for understanding their cycloaddition reactions. nih.gov
Designing Novel Derivatives: Employing computational screening to design novel 3-alkoxycyclohexenone derivatives with specific, tailored reactivity. By modifying the alkoxy group or introducing substituents on the cyclohexenone ring, it is possible to fine-tune the electronic and steric properties of the molecule for specific applications in catalysis or materials science.
Understanding Reaction Mechanisms: Using computational modeling to elucidate the mechanisms of complex reactions involving 2-Cyclohexen-1-one, 3-propoxy-. This can help in optimizing reaction conditions and in the rational design of new catalysts.
Mechanistic Insights into Complex Multicomponent Reactions Involving the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The unique combination of a nucleophilic enol ether and an electrophilic enone system in 2-Cyclohexen-1-one, 3-propoxy-, makes it an ideal candidate for the development of novel MCRs.
Future research will focus on:
Developing Novel MCRs: Designing and discovering new MCRs that utilize 2-Cyclohexen-1-one, 3-propoxy-, as a key building block. Its dual reactivity could allow for the construction of highly complex and diverse molecular scaffolds in a single step.
Trapping Reactive Intermediates: A key strategy in the development of new MCRs is the in-situ trapping of reactive intermediates. Theoretical and experimental studies will aim to understand and exploit the formation of transient species in reactions involving 2-Cyclohexen-1-one, 3-propoxy-, to intercept them with additional reactants. This approach has been successfully used to develop new MCRs by trapping active intermediates generated from two components with a third component, effectively changing the course of a traditional two-component reaction.
Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques (e.g., in-situ NMR, IR) and kinetic analysis to gain a detailed understanding of the reaction pathways and intermediates in MCRs involving this compound. This will provide crucial data for optimizing existing reactions and designing new ones. A deeper mechanistic understanding will be essential for controlling the stereoselectivity and regioselectivity of these complex transformations.
By focusing on these emerging research areas, the scientific community can continue to expand the synthetic utility and fundamental understanding of 2-Cyclohexen-1-one, 3-propoxy-, ensuring its continued relevance in the advancement of chemical synthesis.
Q & A
Basic: What are the optimal conditions for synthesizing 3-propoxy-2-cyclohexen-1-one?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or alkoxylation of 3-hydroxy-2-cyclohexen-1-one using propyl halides or propyl tosylates in the presence of a base (e.g., K₂CO₃ or NaH). Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions such as over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Analogous methods for 3-isobutoxy derivatives suggest similar protocols .
Basic: What safety precautions are necessary when handling 3-propoxy-2-cyclohexen-1-one?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Fire Safety: Use dry chemical or CO₂ extinguishers; avoid water jets due to flammability concerns .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and avoid environmental release .
Advanced: How can computational modeling predict the reactivity of 3-propoxy-2-cyclohexen-1-one in Diels-Alder reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity and reaction rates. Thermochemical data (e.g., Gibbs free energy of activation) from gas-phase studies validates computational models. Solvent effects are modeled using implicit solvation (e.g., PCM).
Advanced: What spectroscopic techniques are most effective for characterizing the stereochemistry of 3-propoxy-2-cyclohexen-1-one?
Methodological Answer:
- NMR: ¹H-¹H COSY and NOESY identify spatial proximity of protons to confirm substituent orientation.
- IR: C=O stretching (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) verify functional group integrity .
- GC-MS: Retention indices and fragmentation patterns differentiate stereoisomers .
Basic: What are the common impurities encountered during synthesis, and how can they be removed?
Methodological Answer:
- Byproducts: Unreacted starting materials (e.g., 3-hydroxy precursor) and dialkylated derivatives.
- Purification: Fractional distillation (for volatile impurities) or preparative HPLC (C18 column, methanol/water mobile phase) achieves >95% purity. Monitor via TLC (Rf comparison) .
Advanced: How does the propoxy substituent influence the electronic environment of the cyclohexenone ring, as analyzed by NMR?
Methodological Answer:
- ¹³C NMR: The electron-donating propoxy group deshields adjacent carbons (C3 and C4), shifting their signals downfield.
- DEPT-135: Confirms CH₂ and CH₃ groups in the propoxy chain.
- HSQC: Correlates ¹H signals (e.g., OCH₂ protons at δ 3.5–4.0 ppm) with their ¹³C counterparts .
Basic: What storage conditions prevent degradation of 3-propoxy-2-cyclohexen-1-one?
Methodological Answer:
Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Stability tests via periodic GC-MS analysis detect degradation products (e.g., hydrolyzed cyclohexenone) .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed tautomerism in 3-propoxy-2-cyclohexen-1-one?
Methodological Answer:
Deuterium labeling at the α-position (C2) followed by ²H NMR or mass spectrometry tracks tautomeric equilibria (enol ↔ keto). Primary KIEs (kH/kD > 1) indicate proton transfer as the rate-limiting step. Solvent isotope effects (H₂O vs. D₂O) further distinguish between concerted and stepwise mechanisms .
Basic: What analytical methods confirm the purity of synthesized 3-propoxy-2-cyclohexen-1-one?
Methodological Answer:
- HPLC: Use a reversed-phase C18 column with UV detection (λ = 254 nm). Compare retention times against certified standards.
- Elemental Analysis: Match experimental C/H/O ratios to theoretical values (e.g., C₉H₁₄O₂: C 67.48%, H 8.79%) .
Advanced: Can X-ray crystallography resolve conformational flexibility in 3-propoxy-2-cyclohexen-1-one derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (Cu-Kα radiation) determines bond angles and torsional strains. Low-temperature (100 K) data collection minimizes thermal motion artifacts. Compare with DFT-optimized geometries to identify dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
